Product packaging for 4-(3-Methoxybenzoyl)isoquinoline(Cat. No.:CAS No. 1187165-81-6)

4-(3-Methoxybenzoyl)isoquinoline

Cat. No.: B1421710
CAS No.: 1187165-81-6
M. Wt: 263.29 g/mol
InChI Key: PGSCPZWIKRCKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Isoquinoline (B145761) Scaffold in Heterocyclic Chemistry

The isoquinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.gov This nitrogen-containing heterocyclic compound, a structural isomer of quinoline (B57606), was first isolated from coal tar in 1885. slideshare.netwikipedia.org Its unique electronic configuration and ability to participate in various chemical reactions make it a valuable building block for the synthesis of complex molecules. nih.govrsc.org

The isoquinoline nucleus is a fundamental component of numerous naturally occurring alkaloids, such as papaverine (B1678415) and morphine, which are derived from the amino acid tyrosine. wikipedia.orgthieme-connect.de The therapeutic importance of these natural products has inspired the development of synthetic isoquinoline-based drugs with applications as anesthetics, antihypertensives, and antiretroviral agents. wikipedia.orgresearchgate.net

Overview of Benzoylisoquinoline Derivatives in Academic Inquiry

Benzoylisoquinoline derivatives are a class of compounds characterized by the presence of a benzoyl group attached to the isoquinoline core. The introduction of the benzoyl moiety can significantly modulate the electronic and steric properties of the parent isoquinoline, leading to novel biological activities. These derivatives have been a subject of academic inquiry due to their potential as therapeutic agents.

Research into benzoylisoquinoline derivatives has explored their utility in various therapeutic areas. The specific position of the benzoyl group on the isoquinoline ring, as well as the substitution pattern on the benzoyl ring itself, plays a crucial role in determining the pharmacological profile of the molecule. The versatility of synthetic methods allows for the creation of a large library of these derivatives for biological screening.

Research Landscape of 4-(3-Methoxybenzoyl)isoquinoline

The specific compound, this compound, represents a logical target for investigation within the broader field of isoquinoline chemistry. The rationale for its study is rooted in the established importance of both the isoquinoline scaffold and the methoxybenzoyl functional group in medicinal chemistry. The methoxy (B1213986) group is a common substituent in pharmacologically active molecules, often influencing their metabolic stability and receptor-binding affinity. Its placement at the meta-position of the benzoyl ring in this compound could confer unique conformational properties and electronic effects.

The investigation into this particular derivative would aim to explore how the combination of these structural features translates into specific biological activities. Given the diverse pharmacological profiles of other substituted isoquinolines, it is plausible that this compound could exhibit interesting and potentially useful properties.

Within the vast landscape of isoquinoline chemistry, this compound is positioned as a specific, synthetically accessible derivative for which detailed research is still emerging. While extensive research has been conducted on the synthesis and biological evaluation of various substituted isoquinolines, including those with substituents at the C-1, C-3, and C-4 positions, specific data on this compound is not widely available in publicly accessible literature. rsc.org

The synthesis of such a compound would likely fall under the established methodologies for the functionalization of the isoquinoline ring. Further research would be necessary to fully characterize its physical and chemical properties, as well as to systematically evaluate its biological activity. The exploration of this compound and its analogs would contribute to a deeper understanding of the structure-activity relationships within the benzoylisoquinoline class of compounds.

Data Tables

Table 1: General Properties of Isoquinoline

PropertyValueReference
Chemical FormulaC₉H₇N wikipedia.org
Molar Mass129.16 g/mol wikipedia.org
AppearanceColorless to pale yellow liquid or hygroscopic solid wikipedia.orgamerigoscientific.com
Melting Point26-28 °C wikipedia.org
Boiling Point242-243 °C wikipedia.orguop.edu.pk
SolubilitySlightly soluble in water; soluble in ethanol, ether, and other organic solvents wikipedia.orgresearchgate.net
pKa5.14 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO2 B1421710 4-(3-Methoxybenzoyl)isoquinoline CAS No. 1187165-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-4-yl-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-20-14-7-4-6-12(9-14)17(19)16-11-18-10-13-5-2-3-8-15(13)16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSCPZWIKRCKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269969
Record name 4-Isoquinolinyl(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-81-6
Record name 4-Isoquinolinyl(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinyl(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pre Clinical Biological Activities and Mechanistic Investigations of 4 3 Methoxybenzoyl Isoquinoline Derivatives

Enzyme Modulation and Inhibition Mechanisms

Derivatives of 4-(3-Methoxybenzoyl)isoquinoline have been investigated for their ability to modulate the activity of several key enzymes implicated in various physiological and pathological processes. The following sections detail the inhibitory activities of these and structurally related isoquinoline (B145761) compounds against specific enzyme targets.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of the LOX pathway is a promising therapeutic strategy for a wide range of human diseases. nih.gov Studies have shown that isoquinoline alkaloids possess lipoxygenase inhibitory activity.

Research on extracts from Mahonia aquifolium, which contains isoquinoline alkaloids, has demonstrated significant LOX inhibition. nih.gov The crude extract showed the highest inhibitory effect on 12-arachidonate LOX. nih.gov When separated, the phenolic bis-benzylisoquinoline (BBIQ) fraction and the protoberberine alkaloid fraction both showed inhibitory activity, though less potent than the crude extract. nih.gov Individual alkaloids, such as berberine (B55584), also exhibited LOX inhibition. nih.gov The mechanism of inhibition may involve direct radical scavenging, but specific interactions between the alkaloids and the enzyme are thought to be critical. nih.gov

Table 1: Lipoxygenase Inhibitory Activity of Isoquinoline Alkaloids

Compound/Fraction Target Enzyme IC₅₀ (µM)
Berberine 12-Arachidonate LOX 30.5
Protoberberine Alkaloid Fraction 12-Arachidonate LOX 6.10 (µg/mL)
Phenolic BBIQ Fraction 12-Arachidonate LOX 4.63 (µg/mL)

Data sourced from Rackova L, et al. (2007) nih.gov

Leucine (B10760876) Aminopeptidase (LAP) Inhibition

Leucine aminopeptidases (LAPs) are enzymes involved in the final stages of protein degradation and have been implicated in pathological conditions such as cancer. nih.gov Given the known antiproliferative activity of isoquinoline alkaloids, their potential as LAP inhibitors has been explored.

An in silico study involving virtual screening and the design of new potential LAP inhibitors was conducted using a 3,4-dihydroisoquinoline (B110456) scaffold. nih.gov This theoretical research identified 35 compounds with excellent predictive reliability for inhibiting leucine aminopeptidase, suggesting that the 3,4-dihydroisoquinoline moiety is a promising scaffold for the development of novel LAP inhibitors. nih.gov These findings align with other research that has identified isoquinoline derivatives with antitumor activity that target the G1 phase of the cell cycle, a critical period for tumor progression. nih.gov Although experimental IC₅₀ values for this compound derivatives are not yet available, these computational studies provide a strong basis for further investigation.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. researchgate.net Specifically, PDE4 inhibitors have shown potential in treating inflammatory diseases. researchgate.net Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential PDE4 inhibitors. researchgate.netnih.gov

Structure-activity relationship (SAR) studies on these derivatives have indicated that substitutions on the phenyl ring are crucial for activity. For instance, the attachment of a methoxy (B1213986) group or a halogen atom at the ortho-position of the phenyl ring was found to enhance both inhibitory activity towards PDE4B and selectivity. researchgate.netnih.gov One such derivative, compound 15 from a research series, exhibited potent and selective inhibition both in vitro and in vivo, marking it as a promising lead for a new class of selective PDE4 inhibitors. nih.gov Another study identified compound 19 from a series of 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinolines, which showed strong inhibition against PDE4B with an IC₅₀ of 0.88 µM and a 21-fold higher selectivity for PDE4B over PDE4D compared to the reference drug rolipram. researchgate.net

Table 2: Phosphodiesterase 4B (PDE4B) Inhibitory Activity of Isoquinoline Derivatives

Compound Class Key Structural Features IC₅₀ (µM) Selectivity
1-Phenyl-3,4-dihydroisoquinoline amide Ortho-methoxy or halogen on phenyl ring Potent (specific values vary by derivative) High for PDE4B
7-(Cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline Para-CH₃O or CF₃O on phenyl ring, sulfonamide group 0.88 (for compound 19) 21x for PDE4B over PDE4D

Data sourced from Bioorganic & Medicinal Chemistry Letters (2019) and other related studies. researchgate.netnih.gov

Cholinesterase (AChE and BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the treatment of Alzheimer's disease. nih.gov Numerous isoquinoline alkaloids have been evaluated for their cholinesterase inhibitory potential. nih.govnih.gov

A study of alkaloids from Corydalis mucronifera found that mucroniferanine H showed significant inhibitory activity against both AChE and BuChE, with IC₅₀ values of 2.31 µM and 36.71 µM, respectively. nih.gov In another study on alkaloids from Cryptocarya species, most compounds showed a preference for inhibiting BuChE over AChE. nih.gov The phenanthrene-type alkaloid, 2-methoxyatherosperminine, was the most potent against BuChE with an IC₅₀ value of 3.95 µM and exhibited a mixed-mode of inhibition. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Various Isoquinoline Alkaloids

Alkaloid Source Target Enzyme IC₅₀ (µM)
Mucroniferanine H Corydalis mucronifera AChE 2.31
Mucroniferanine H Corydalis mucronifera BuChE 36.71
2-Methoxyatherosperminine Cryptocarya species BuChE 3.95

Data sourced from Phytochemistry (2019) and Bioorganic & Medicinal Chemistry (2016). nih.govnih.gov

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders. nih.govnih.gov Berberine, a well-known isoquinoline alkaloid, has been identified as an inhibitor of GSK-3β. nih.govnih.gov

Studies have shown that berberine can inhibit GSK-3β, which in turn affects downstream processes such as the phosphorylation of amyloid precursor protein (APP) and tau protein, both of which are central to the pathology of Alzheimer's disease. nih.gov While direct IC₅₀ values for berberine's inhibition of GSK-3β can vary between studies, its activity is well-documented. For context, curcumin, another natural product, has been reported to inhibit GSK-3β in vitro with an IC₅₀ of approximately 66.3 nM. nih.gov The ability of isoquinoline alkaloids like berberine to inhibit GSK-3β highlights a significant area for therapeutic development. nih.govnih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. nih.govnih.gov

A series of isoquinoline derivatives, including N-methylisoquinolinium ions, have been shown to be reversible and time-independent inhibitors of MAO, often with selectivity for the MAO-A isoform. nih.gov The N-methyl-6-methoxyisoquinolinium ion was identified as a potent and competitive MAO-A inhibitor with an IC₅₀ of 0.81 µM. nih.gov Other studies on 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines also demonstrated selective inhibition of either MAO-A or MAO-B. nih.gov For example, the R enantiomers of salsolinol (B1200041) and carnegine (B1203297) were found to be competitive inhibitors of MAO-A with Kᵢ values of 31 µM and 2 µM, respectively. nih.gov

Table 4: Monoamine Oxidase (MAO) Inhibitory Activity of Isoquinoline Derivatives

Compound Target Enzyme IC₅₀ (µM) Inhibition Constant (Kᵢ) (µM)
N-methyl-6-methoxyisoquinolinium ion MAO-A 0.81 -
(R)-Salsolinol MAO-A - 31
(R)-Carnegine MAO-A - 2
1,2,3,4-Tetrahydroisoquinoline MAO-B - 15 (apparent)
2-Methyl-1,2,3,4-tetrahydroisoquinoline MAO-B - 1 (apparent)

Data sourced from Biochemical Pharmacology (1995) and other related studies. nih.govnih.gov

Carbonic Anhydrase Inhibition

Derivatives of isoquinoline have been investigated for their potential to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. tandfonline.comnih.gov Specifically, 3,4-dihydroisoquinoline-2(1H)-sulfonamides have been identified as potent inhibitors of several human (h) CA isoforms. acs.orgnih.gov

Research has shown that the inhibitory potency and selectivity of these derivatives are influenced by the substituents at the C-1 position of the isoquinoline scaffold. acs.orgnih.gov Some of these compounds have demonstrated potent, nanomolar-level inhibition of the tumor-associated transmembrane isoforms hCA IX and hCA XIV, while showing low affinity for the ubiquitous cytosolic isoform hCA II. acs.orgnih.gov X-ray crystallography studies have confirmed that the sulfonamide group of these inhibitors interacts with the zinc ion in the active site of hCA II. acs.orgnih.gov

Quinoline-based benzenesulfonamides have also been developed and evaluated as carbonic anhydrase inhibitors. nih.gov One study reported a series of 3-(quinolin-4-ylamino)benzenesulfonamides as inhibitors of the cytosolic isoforms hCA I and hCA II. tandfonline.com These compounds exhibited inhibition constants (KIs) in the micromolar range for hCA I and in the nanomolar to micromolar range for hCA II, with the primary sulfonamide group playing a crucial role in the inhibitory activity. tandfonline.comnih.gov

Table 1: Carbonic Anhydrase Inhibition by Isoquinoline and Quinoline (B57606) Derivatives

Compound ClassTarget IsoformsInhibition Range (KI)Key Findings
3,4-Dihydroisoquinoline-2(1H)-sulfonamideshCA I, hCA II, hCA IX, hCA XIVNanomolar for hCA IX and hCA XIVC-1 substituents influence potency and selectivity. acs.orgnih.gov
3-(Quinolin-4-ylamino)benzenesulfonamideshCA I, hCA II0.966–9.091 μM (hCA I), 0.083–3.594 μM (hCA II)Primary sulfonamide group is critical for activity. tandfonline.com
Quinoline-based benzenesulfonamideshCA I, hCA II, hCA IX, hCA XIINanomolar for hCA IX and hCA XIIpara-sulfonamide derivatives showed the best activity against cancer-related isoforms. researchgate.net

Urease Inhibition

The potential of isoquinoline and quinoline derivatives as urease inhibitors has been explored in several studies. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections caused by Helicobacter pylori. nih.gov

A study on quinoline-based acyl thiourea (B124793) derivatives identified several compounds with potent urease inhibitory activity, with IC50 values ranging from 1.19 to 18.92 μM, which is more potent than the standard inhibitor thiourea. tandfonline.comnih.gov The presence of methoxy (OCH3), ethoxy (OC2H5), bromine (Br), and methyl (CH3) groups on the aryl ring significantly enhanced the inhibitory potential. tandfonline.comnih.gov

Furthermore, isoquinoline urea and thiourea derivatives have been synthesized and evaluated for their tyrosinase inhibitory properties, with some compounds also showing urease inhibition. nih.govtandfonline.com For instance, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was identified as a competitive inhibitor of tyrosinase. nih.govtandfonline.com While the primary focus was on tyrosinase, the structural similarities of these compounds to known urease inhibitors suggest a potential for dual inhibitory activity. Other compounds known to inactivate urease include 1,4-benzoquinone. rsc.org

Table 2: Urease Inhibitory Activity of Quinoline and Isoquinoline Derivatives

Compound ClassStandard InhibitorIC50 Range of DerivativesKey Findings
Quinoline-based acyl thioureaThiourea (IC50 = 19.53 ± 0.032 μM)1.19–18.92 μMSubstituents like OCH3, OC2H5, Br, and CH3 on the aryl ring enhanced activity. tandfonline.comnih.gov
1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thioureaNot specified for ureaseKi = 119.22 μM (for tyrosinase)Identified as a competitive inhibitor of tyrosinase, suggesting potential for urease inhibition. nih.govtandfonline.com

Antiproliferative and Antitumoral Mechanisms in Pre-clinical Models

Cell Cycle Modulation and Apoptosis Induction

Isoquinoline derivatives have been shown to exert their antiproliferative effects by modulating the cell cycle and inducing apoptosis in cancer cells. nih.gov

Novel tetrahydro- acs.orgnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones were found to induce cell growth arrest at the G1 phase of the cell cycle, thereby inhibiting the G1/S transition and cell cycle progression in breast cancer cells. nih.govresearchgate.net These compounds also significantly stimulated apoptotic death in breast cancer cells, with one derivative increasing apoptosis to 17.28% compared to 0.55% in the control. nih.govresearchgate.net The induction of apoptosis was associated with the upregulation of pro-apoptotic genes like BAX, p53, and caspase-3, and the downregulation of the anti-apoptotic gene BCL2. nih.govresearchgate.net

Similarly, other isoquinoline derivatives have been reported to induce apoptosis in ovarian cancer cells, as evidenced by an increase in annexin (B1180172) V-positive cells. scienceopen.com The treatment of ovarian cancer cells with these derivatives led to the activation of caspase-3 and PARP, key executioners of apoptosis. scienceopen.com Furthermore, some isoquinoline derivatives have been shown to cause cell cycle arrest in the sub-G0 (apoptotic) phase in Caco-2 colon cancer cells. tandfonline.com

Targeting Specific Cancer Cell Lines

The antiproliferative activity of isoquinoline derivatives has been evaluated against a variety of cancer cell lines, demonstrating both broad-spectrum and selective cytotoxicity.

One study investigated a series of 1-functionalized isoquinolines and found that 4-(1-(4-morpholin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole was effective against several cancer types, including melanoma (MALME-3M, UACC-257), breast cancer (MDA-MB-468), and colon cancer (COLO 205). openreviewhub.org Another derivative, 4-(1-(4-methylpiperazin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole, was particularly lethal to colon cancer lines (COLO 205, HCC-2998, HT29), a melanoma line (M14), and a leukemia line (K-562). openreviewhub.org

Novel chalcones incorporating a thiadiazolyl isoquinoline moiety have also been synthesized and tested against various cancer cell lines. benthamdirect.com One such chalcone (B49325) displayed a promising cytotoxic profile against A549 (lung), MCF7 (breast), and HeLa (cervical) cancer cell lines, with IC50 values of 66.1, 51.3, and 85.1 μM, respectively. benthamdirect.com Phenylaminoisoquinolinequinones have also shown moderate to high in vitro antiproliferative activity against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.gov

Table 3: Antiproliferative Activity of Isoquinoline Derivatives Against Specific Cancer Cell Lines

Compound/DerivativeCancer Cell LinesIC50/Effect
4-(1-(4-morpholin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazoleMelanoma (MALME-3M, UACC-257), Breast (MDA-MB-468), Colon (COLO 205)Effective against these lines. openreviewhub.org
4-(1-(4-methylpiperazin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazoleColon (COLO 205, HCC-2998, HT29), Melanoma (M14), Leukemia (K-562)Lethal to these lines. openreviewhub.org
Chalcone with thiadiazolyl isoquinolineA549 (lung), MCF7 (breast), HeLa (cervical)IC50: 66.1 μM (A549), 51.3 μM (MCF7), 85.1 μM (HeLa). benthamdirect.com
PhenylaminoisoquinolinequinonesGastric (AGS), Lung (SK-MES-1), Bladder (J82)Moderate to high antiproliferative activity. nih.gov

Inhibition of Cell Proliferation Pathways

The anticancer effects of isoquinoline derivatives are often mediated through the inhibition of key cell proliferation pathways. nih.gov

One of the significant mechanisms involves the targeting of inhibitor of apoptosis proteins (IAPs). nih.gov IAPs are known to promote tumor maintenance and resistance to therapy by inhibiting cell death and participating in signaling pathways related to proliferation, invasion, and metastasis. scienceopen.comnih.gov Certain isoquinoline derivatives have been shown to downregulate IAPs at the protein level, thereby promoting apoptosis in ovarian cancer cells. scienceopen.comnih.gov

Furthermore, isoquinoline alkaloids can modulate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov For example, the isoquinoline alkaloid berberine has been shown to induce apoptosis in A549 lung cancer cells by increasing the phosphorylation of p38-MAPK. nih.gov Molecular docking studies have also suggested that some isoquinoline chalcone derivatives have a strong binding affinity for the EGFR and CDK2 protein domains, indicating a potential mechanism for inhibiting cell proliferation. benthamdirect.com

Interaction with Biomacromolecules (e.g., Nucleic Acids, Proteins)

The biological activity of isoquinoline derivatives is also attributed to their ability to interact with essential biomacromolecules like nucleic acids and proteins. ontosight.ai

Several isoquinoline alkaloids, including berberine and palmatine, are known to bind to nucleic acids, particularly DNA. nih.gov These interactions can disrupt the structure of duplex DNA and interfere with processes such as DNA replication, repair, and transcription. nih.gov Some isoquinoline alkaloids have been shown to bind to triplex DNA structures, potentially through an intercalative binding mode. nih.gov This binding can enhance the stability of the triplex DNA. nih.gov

In addition to nucleic acids, isoquinoline derivatives can also bind to various proteins. nih.gov For instance, they can interact with serum albumins, which are crucial for the transport and bioavailability of drugs. nih.gov The binding of these derivatives to proteins can alter the protein's secondary structure. nih.gov The ability of isoquinoline compounds to interact with both nucleic acids and proteins underscores the diverse mechanisms through which they can exert their biological effects. nih.govontosight.ai

Antimicrobial Activity and Modes of Action

The isoquinoline scaffold is a core structure in many natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial effects. nih.govamerigoscientific.comrsc.org The mechanisms behind these activities are diverse and depend on the specific substitutions on the isoquinoline ring system.

While specific studies on the antibacterial mechanisms of this compound are not available, research on other isoquinoline derivatives points to several potential modes of action. A primary target for some phenyl-substituted isoquinolines is the FtsZ protein, which is essential for bacterial cell division. nih.govamerigoscientific.comrsc.org By interfering with the polymerization of FtsZ subunits to form the Z-ring, these compounds disrupt bacterial cytokinesis, leading to cell death.

Other proposed antibacterial mechanisms for isoquinoline derivatives include the disruption of bacterial membranes and the inhibition of essential enzymes. The quaternization of the isoquinoline nitrogen has been shown to result in compounds with bacteriostatic activity, suggesting a different mechanism of action compared to their non-quaternized counterparts.

Table 1: Examples of Antibacterial Activity of Isoquinoline Derivatives

Compound/Derivative ClassBacterial Strain(s)Observed Mechanism/EffectReference
Phenyl-substituted isoquinolinesStaphylococcus aureus, Enterococcus faecalisInhibition of FtsZ polymerization nih.govamerigoscientific.comrsc.org
Halogenated phenyl carbamate (B1207046) THIQsBroad-range bactericidal activityNot specified amerigoscientific.com
(+)-ActinodaphnineBacillus cereus, Micrococcus sp., S. aureusStrong inhibitory activity drugbank.com

Note: This table presents data for various isoquinoline derivatives, not specifically for this compound.

The antifungal activity of isoquinoline alkaloids has been documented against a range of pathogenic fungi. amerigoscientific.comdrugbank.com A key mechanism for some isoquinoline derivatives is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By targeting enzymes in the ergosterol pathway, these compounds disrupt membrane integrity, leading to fungal cell death.

For example, certain isoquinoline alkaloids have been found to reduce the amount of ergosterol in the fungal cell wall. amerigoscientific.comdrugbank.com This disruption of the cell membrane can lead to increased permeability and ultimately cell lysis.

Table 2: Antifungal Activity of Selected Isoquinoline Derivatives

Compound/DerivativeFungal Strain(s)Observed Mechanism/EffectReference
Chlorinated ester THIQsVarious fungiGreatest antifungal activity in the series amerigoscientific.com
(+)-ActinodaphnineCandida albicans, Cryptococcus neoformansPotent antifungal activity drugbank.com
Roemerine methineCandida albicans, Cryptococcus neoformansWeak antifungal activity drugbank.com

Note: This table presents data for various isoquinoline derivatives, not specifically for this compound.

Specific antiviral mechanisms for this compound have not been reported. However, the broader class of isoquinoline derivatives has shown promise as antiviral agents. rsc.org One of the proposed mechanisms involves the disruption of endosomal acidification. rsc.org This process is crucial for the entry and uncoating of many enveloped viruses. By inhibiting the proper acidification of endosomes, these compounds can prevent the release of the viral genome into the cytoplasm, thereby halting the replication cycle. rsc.org

Other isoquinoline derivatives are thought to interfere with viral replication through different pathways, including the inhibition of key viral enzymes or interference with signaling pathways essential for viral propagation.

There is no specific information on the antiparasitic mechanisms of this compound. However, various isoquinoline alkaloids have demonstrated activity against parasites such as Plasmodium falciparum, the causative agent of malaria. The proposed mechanisms of action are varied and can include the inhibition of parasitic enzymes, disruption of essential metabolic pathways, or interference with the parasite's ability to detoxify heme.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of isoquinoline derivatives are well-documented and are attributed to a variety of mechanisms that modulate the inflammatory response. nih.govnih.govnih.gov

No studies have been published on the modulation of inflammatory mediators and cytokines by this compound. However, research on other isoquinoline-1-carboxamide (B73039) derivatives has shown that they can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-treated microglial cells. nih.gov

A key mechanism identified for some of these derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov By preventing the phosphorylation of IκB, an inhibitor of NF-κB, these isoquinoline derivatives can block the nuclear translocation of NF-κB and subsequent gene transcription. nih.gov

Furthermore, some isoquinoline derivatives have been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream regulators of the NF-κB pathway. nih.gov The inhibition of MAPKs, such as ERK1/2, JNK, and p38, provides another layer of anti-inflammatory control. nih.gov Some derivatives have also been found to reverse the LPS-suppressed production of the anti-inflammatory cytokine IL-10. nih.gov

Table 3: Anti-inflammatory Mechanisms of Representative Isoquinoline Derivatives

Compound/DerivativeCell Line/ModelObserved MechanismReference
N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101)BV2 microglial cellsInhibition of MAPKs/NF-κB pathway, decreased iNOS/COX-2 expression, increased IL-10 nih.gov
Dactyllactone AIn vitro modelInhibition of IL-1β and PGE2 expression nih.gov

Note: This table presents data for various isoquinoline derivatives, not specifically for this compound.

Neurobiological Activities and Receptor Interactions

Isoquinoline alkaloids and their synthetic derivatives have been identified as possessing significant neuroprotective effects, making them candidates for addressing neurodegenerative diseases where neuronal injury and apoptosis are key pathological features. nih.govmdpi.comresearchgate.net

A primary neuroprotective mechanism of isoquinoline derivatives involves the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov Excessive activation of this nuclear enzyme contributes to neuronal damage following events like a brain insult. Potent and selective inhibitors of PARP-1, such as certain 4H-thieno[2,3-c]isoquinolin-5-one derivatives, have demonstrated strong neuroprotective properties in pre-clinical models of cerebral ischemia. nih.gov Isoquinoline alkaloids, as a class, are known to exert neuroprotective effects through various mechanisms, including the regulation of autophagy and the reduction of inflammation and oxidative stress. mdpi.comresearchgate.net

Certain isoquinoline derivatives have been shown to interact directly with specific neurotransmitter receptors. For example, a study on isoquinolinesulfonamide (B3044496) protein kinase inhibitors, such as 1-(5-isoquinolinesulfonyl)-methylpiperazine dihydrochloride (B599025) (H7), revealed that they competitively inhibit the binding of an opioid agonist to mu opioid receptors in the rabbit cerebellum. nih.gov Scatchard and Schild analyses confirmed that this inhibition was competitive, indicating a direct interaction with the receptor itself rather than an indirect effect through kinase inhibition. nih.gov This finding highlights that these compounds can act as direct modulators of opioid receptor function.

Table 2: Neurobiological Activities of Isoquinoline Derivatives

Compound Class/DerivativeActivityTarget/Mechanism
4H-thieno[2,3-c]isoquinolin-5-one derivatives NeuroprotectionPotent inhibition of PARP-1. nih.gov
Isoquinolinesulfonamide protein kinase inhibitors (e.g., H7) Receptor Binding and ModulationCompetitive binding to mu opioid receptors. nih.gov
Isoquinoline Alkaloids (general) NeuroprotectionRegulation of autophagy, reduction of inflammation and oxidative stress. nih.govmdpi.comresearchgate.net
Tetrandrine NeuroprotectionRegulation of Ca2+ and K+ channels. mdpi.com

Other Investigated Biological Activities (Pre-clinical)

Beyond their effects on cancer cells and the nervous system, isoquinoline derivatives have been explored for other pharmacological properties, notably their antioxidant capabilities.

Several isoquinoline alkaloids exhibit significant antioxidant activity through various mechanisms. Berberine, a well-studied benzylisoquinoline alkaloid, has been shown to scavenge free radicals in a concentration-dependent manner across multiple in vitro assays. nih.gov These assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, nitric oxide scavenging, superoxide (B77818) scavenging, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging methods. nih.gov

Other isoquinoline alkaloids, such as nuciferine, also contribute to reducing oxidative stress. Nuciferine has been observed to restore the activity of key antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) in models of oxidative damage. mdpi.com This action helps protect cells from the damaging effects of excessive reactive oxygen species (ROS). mdpi.com While some therapeutic actions are linked to ROS generation, as seen with the paraptosis-inducing pyrazolo[3,4-h]quinoline derivative, the ability of other isoquinolines to quench ROS underscores the diverse and sometimes opposing biological roles these compounds can play. nih.gov

Immunomodulatory Effects

As of the current date, there is no publicly available scientific literature detailing the preclinical biological activities or mechanistic investigations related to the immunomodulatory effects of this compound or its derivatives. Therefore, no detailed research findings or data tables on this specific topic can be provided.

Computational and Theoretical Studies of 4 3 Methoxybenzoyl Isoquinoline and Analogues

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique has been pivotal in identifying potential biological targets for isoquinoline (B145761) derivatives and understanding their binding mechanisms at a molecular level.

In studies involving isoquinoline analogues, molecular docking has been employed to investigate their interactions with various protein targets implicated in diseases such as cancer. For instance, docking studies on quinazoline (B50416) derivatives, which share a similar heterocyclic core, have revealed their potential to bind to the active site of dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation. nih.gov These simulations have demonstrated a strong correlation between the calculated binding affinity and the experimentally observed cytotoxic activity of the compounds. nih.gov

Similarly, molecular docking has been used to explore the binding of 4-aminoquinoline (B48711) derivatives to the active sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key targets in cancer therapy. nih.gov The simulations showed that these compounds could adopt binding orientations similar to known inhibitors like erlotinib (B232) and sorafenib. nih.gov Inverse molecular docking is another in silico approach that has been used to identify potential protein targets for ligands with known functions but unknown receptors. nih.gov

Table 1: Molecular Docking Insights for Isoquinoline Analogues and Related Heterocycles
Compound ClassProtein TargetKey Findings from Docking StudiesReference
Quinazoline DerivativesDihydrofolate Reductase (DHFR)Good correlation between binding affinity and cytotoxic activity. nih.gov
4-Aminoquinoline DerivativesEGFR and VEGFR-2Similar binding orientation to known inhibitors (erlotinib, sorafenib). nih.gov
3,4-dihydroisoquinoline (B110456) scaffoldLeucine (B10760876) AminopeptidasePotential inhibitory activity against this cancer-related enzyme. nih.gov
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivativesTGF-β Type I Receptor KinaseStrong hydrogen bonding and hydrophobic interactions within the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D and 3D-QSAR Methodologies

Both 2D and 3D-QSAR methodologies have been applied to isoquinoline derivatives and related compounds to understand the structural requirements for their biological activities. 2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices and physicochemical properties. nih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules and their surrounding interaction fields. nih.govphyschemres.org

For a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, a QSAR model was developed using 3D-MoRSE descriptors and 2D-Ring count descriptors to predict their inhibitory activity against AKR1C3. japsonline.com In another study on quinazoline derivatives, 3D-QSAR analysis indicated that electron-withdrawing and lipophilic groups at specific positions on the phenyl ring were important for activity. nih.gov

Predictive Modeling for Biological Potency

QSAR models serve as predictive tools to estimate the biological potency of newly designed compounds before their synthesis. nih.gov These models, once validated, can significantly aid in lead optimization by guiding the design of more potent analogues. nih.govjapsonline.com For example, a 3D-QSAR model developed for styrylquinoline derivatives with antitumor activity helped in understanding the structure-activity relationship and designing new compounds. physchemres.org The predictive power of these models is assessed through statistical validation techniques. japsonline.com

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of ligand-protein complexes over time. These simulations can reveal the stability of binding, the key amino acid residues involved in the interaction, and the conformational changes that occur upon ligand binding.

MD simulations of 4-aminoquinoline derivatives bound to EGFR and VEGFR-2 have identified key amino acid residues such as Met769, Lys721, Asp1046, and Lys868 as crucial for dual inhibitory activity. nih.gov These simulations also showed that certain compounds exhibited greater stability in the binding pocket of VEGFR-2 compared to the known inhibitor vandetanib (B581) over a 50 ns simulation. nih.gov Similarly, MD simulations have been used to study the interactions of other heterocyclic compounds, like chalcone-thiazole hybrids, with their protein targets, providing a deeper understanding of the binding forces, including van der Waals and electrostatic interactions. researchgate.netnih.gov

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, often coupled with molecular docking, allows for the rapid identification of potential lead compounds.

Virtual screening of databases for compounds with a 3,4-dihydroisoquinoline scaffold has led to the identification of potential inhibitors of leucine aminopeptidase, an enzyme implicated in cancer. nih.gov Following the initial screening, the identified hits are typically subjected to further computational analysis, such as molecular docking and ADME predictions, to refine the selection. nih.govbiorxiv.org This process of virtual screening and subsequent computational filtering is a cornerstone of modern drug discovery, enabling the design of novel ligands with desired biological activities. researchgate.net

Predictive Models for Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial in the early stages of drug discovery to avoid late-stage failures. In silico models are widely used to estimate these properties and assess the "drug-likeness" of compounds.

Various computational tools and models are available to predict ADME properties. researchgate.net For instance, the SwissADME web tool can be used to calculate a range of pharmacokinetic parameters and assess compliance with drug-likeness rules like Lipinski's rule of five. nih.govmdpi.com These predictive models can analyze properties such as lipophilicity (LogP), aqueous solubility, and potential for metabolism. nih.gov Machine learning algorithms are increasingly being employed to develop more accurate ADME prediction models, which can be trained on large datasets of experimental data. mdpi.comnih.govchemrxiv.org For quinazoline analogues, in silico ADME predictions have been used to ensure that newly designed compounds possess favorable pharmacokinetic profiles. nih.gov

Table 2: In Silico ADME Prediction Parameters
ParameterDescriptionImportance in Drug Discovery
Lipophilicity (e.g., WlogP)The ability of a compound to dissolve in fats, oils, and non-polar solvents.Influences absorption, distribution, and membrane permeability. nih.gov
Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule.Relates to hydrogen bonding potential and membrane permeability. mdpi.com
Lipinski's Rule of FiveA set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.Helps in early identification of compounds with poor pharmacokinetic profiles. nih.gov
Aqueous SolubilityThe ability of a compound to dissolve in water.Crucial for absorption and formulation. nih.gov

Computational Assessment of Pharmacokinetic Relevant Properties

There is no available research data detailing the in silico prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-(3-Methoxybenzoyl)isoquinoline. Such a study would typically involve the use of various computational models to predict parameters like:

Absorption: Human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and P-glycoprotein (P-gp) substrate and inhibitor potential.

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VD).

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition and substrate specificity (e.g., CYP3A4, CYP2D6, CYP2C9).

Excretion: Prediction of total clearance and renal excretion pathways.

Without specific studies on this compound, no data table for its predicted pharmacokinetic properties can be generated.

Metabolic Stability Predictions

Similarly, no studies were found that specifically predict the metabolic stability of this compound. Metabolic stability studies, whether in silico or in vitro, are crucial for predicting a drug's half-life and clearance in the body. nih.gov

Consequently, a data table for the metabolic stability predictions of this compound cannot be provided.

Advanced Applications and Future Directions in Isoquinoline Derivative Research

Applications in Materials Science

While isoquinoline (B145761) derivatives, in general, are investigated for their potential in creating advanced materials, specific data on 4-(3-Methoxybenzoyl)isoquinoline is not readily found in existing research.

Development of Conductive and Optical Materials

The extended π-electron system inherent to the isoquinoline structure suggests potential for applications in conductive and optical materials. The incorporation of a benzoyl group could theoretically influence the electronic properties of the molecule. However, without specific studies on this compound, its conductivity, photoluminescence, or other optical characteristics remain speculative. Research on related isoquinoline derivatives has indicated their potential as emitters in organic light-emitting diodes (OLEDs), but direct evidence for this specific compound is absent. numberanalytics.com

Sensor Technologies

The general class of isoquinoline compounds has been explored for use in sensor technologies due to their ability to interact with various analytes. amerigoscientific.com The nitrogen atom in the isoquinoline ring and the oxygen atoms in the methoxy (B1213986) and benzoyl groups of this compound could potentially act as binding sites for metal ions or other chemical species. This suggests a theoretical basis for its use in chemical sensors, but experimental validation is not present in the available literature.

Isoquinoline-Based Polymers and Copolymers

The development of polymers and copolymers incorporating isoquinoline units is an area of interest for creating materials with tailored properties. amerigoscientific.com Such polymers could exhibit unique thermal, mechanical, or electronic characteristics. The functional groups of this compound could offer sites for polymerization. Nevertheless, there are no specific reports on the synthesis or characterization of polymers derived from this compound.

Role as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. amerigoscientific.com They are constructed from metal ions or clusters linked by organic ligands. The nitrogen and oxygen atoms in this compound make it a potential candidate as a ligand for MOF synthesis. The structure and properties of the resulting MOF would be dictated by the coordination chemistry of this specific ligand with a chosen metal. While the synthesis of MOFs using various organic linkers is a robust field of research, studies specifically employing this compound as a ligand are not documented.

Catalytic Applications

The core isoquinoline structure is found in various catalysts, and its derivatives have been used in a range of chemical transformations. The specific arrangement of functional groups in this compound could impart catalytic activity or serve as a scaffold for a larger catalytic system. However, there is no available research that details the use of this compound in any catalytic applications.

Applications in Dyes and Color Films

Historically, isoquinoline derivatives have been utilized in the synthesis of dyes. The chromophoric system of the isoquinoline ring, when appropriately substituted, can absorb light in the visible region, leading to color. The extended conjugation provided by the benzoyl group in this compound might influence its color properties. Despite this, there is no information available on its specific use as a dye or in the formulation of color films.

Emerging Research Areas and Unexplored Potential of Benzoylisoquinolines

The core isoquinoline structure is a well-established pharmacophore, known for its presence in compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgtaylorandfrancis.com While much research has focused on benzylisoquinoline alkaloids like morphine and berberine (B55584), the distinct chemical nature of the benzoylisoquinoline moiety—featuring a ketone linker instead of a methylene (B1212753) bridge—presents new avenues for therapeutic discovery. nih.govnumberanalytics.com

Emerging research increasingly points toward the potential of C-4 substituted isoquinolines in oncology. Studies on similarly structured compounds have demonstrated significant cytotoxic activity against various human cancer cell lines, including melanoma and squamous cell carcinoma. nih.gov The introduction of a benzoyl group at the C-4 position offers a unique three-dimensional structure that can facilitate novel interactions with biological targets. The methoxy substituent on the benzoyl ring can be further explored for its role in modulating target affinity and metabolic stability.

The unexplored potential of this class extends to antimicrobial applications. Isoquinoline derivatives have shown activity against fungal strains like Aspergillus niger and Candida albicans. nih.gov The specific substitution pattern of this compound could be leveraged to develop new agents to combat drug-resistant pathogens. Further screening against a wide panel of bacteria and fungi is a logical next step to uncover the full antimicrobial potential of this scaffold.

Below is a table summarizing the observed biological activities in related C-4 substituted isoquinoline compounds, highlighting the potential research avenues for benzoylisoquinolines.

Compound Class Substitution Pattern Observed Biological Activity Potential Therapeutic Area
4-ArylisoquinolinesPhenyl group at C-4Antiproliferative activityOncology
4-Substituted Isoquinolines4-methoxy phenyl at C-3 and C-4Antifungal activity nih.govInfectious Diseases
BenzophenanthridinesFused isoquinoline systemAnti-proliferative against HCT 116 cells researchgate.netOncology
General IsoquinolinesDiverse substitutionsAntidiabetic, anti-inflammatory, neuroprotective rsc.orgMetabolic & Inflammatory Disorders, Neurology

Opportunities for Novel Synthetic Methodologies

The synthesis of isoquinoline alkaloids can be complex, often requiring multi-step processes. numberanalytics.com However, recent advancements in synthetic organic chemistry offer new opportunities for the efficient and diverse production of benzoylisoquinolines.

Traditionally, isoquinolines are synthesized via classic methods like the Bischler-Napieralski or Pictet-Spengler reactions. While effective, these methods can have limitations regarding substrate scope and functional group tolerance. The direct introduction of a benzoyl group at the C-4 position of a pre-formed isoquinoline ring presents a significant challenge.

Novel synthetic methodologies are emerging to overcome these hurdles. Palladium-catalyzed cross-coupling reactions, for instance, have become powerful tools for C-C bond formation and could be adapted for the acylation of C-4 functionalized isoquinolines. Another promising area is the direct C-H activation/functionalization of the isoquinoline core. This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to compounds like this compound. nih.gov

Furthermore, the field of synthetic biology and biocatalysis presents innovative alternatives to traditional chemical synthesis. rsc.orgnumberanalytics.com Engineering microbial hosts like E. coli or Saccharomyces cerevisiae to produce complex alkaloids is a rapidly advancing field. frontiersin.orgnih.gov While currently focused on benzylisoquinolines, these platforms could potentially be adapted. The identification or engineering of novel acyltransferases could enable the enzymatic synthesis of benzoylisoquinolines, offering advantages in stereoselectivity and environmental sustainability. rsc.org

Synthetic Approach Description Advantages Challenges
Classical Synthesis e.g., Bischler-Napieralski, Pictet-Spengler reactions.Well-established and reliable for core structure.Often requires harsh conditions; limited C-4 functionalization.
Cross-Coupling Reactions e.g., Suzuki, Heck, or Sonogashira coupling at a C-4 halide.High functional group tolerance; good yields.Requires pre-functionalized isoquinoline starting materials.
Direct C-H Activation Transition-metal-catalyzed direct functionalization of the C-4 C-H bond.High atom economy; fewer synthetic steps. nih.govRegioselectivity can be difficult to control.
Biosynthesis/Biocatalysis Use of engineered enzymes or microbial cell factories. nih.govHigh stereo- and regioselectivity; green chemistry. numberanalytics.comEnzyme discovery and engineering; low yields. rsc.org

Challenges and Prospects in Pre-clinical Lead Identification

The journey from a promising "hit" compound like this compound to a clinical candidate is fraught with challenges. The process of lead optimization is an iterative cycle of design, synthesis, and testing aimed at improving multiple parameters simultaneously. nih.govyoutube.com

A primary challenge is optimizing the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov Natural product-based scaffolds can possess structural complexities that lead to poor solubility, low cell permeability, or rapid metabolic breakdown, hindering their ability to reach the intended biological target in effective concentrations. nih.gov Medicinal chemists must systematically modify the structure—for example, by altering substituents on the phenyl or isoquinoline rings—to enhance these pharmacokinetic properties without sacrificing potency.

Another significant hurdle is ensuring target specificity and minimizing off-target toxicity. youtube.com While a compound may show high efficacy against a cancer cell line in vitro, this activity could be due to general cytotoxicity rather than a specific mechanism of action. nih.gov Extensive preclinical testing is required to identify the precise molecular target and to ensure that the compound does not interact with other proteins that could cause adverse effects, such as the hERG channel, which is associated with cardiotoxicity. youtube.com

The high attrition rate of drug candidates during development means that rigorous "go or no-go" decisions must be made as early as possible. researchgate.net For a novel scaffold like that of benzoylisoquinolines, this involves developing robust in vitro and in vivo assays to create a clear correlation between the compound's structure, its activity in a test tube, and its effects in a living organism. youtube.comyoutube.com

Preclinical Challenge Description Potential Optimization Strategy
Low Bioavailability Poor absorption or high first-pass metabolism. nih.govModify structure to improve solubility and permeability (e.g., add polar groups); design prodrugs.
Metabolic Instability Rapid breakdown by liver enzymes (e.g., Cytochrome P450s). nih.govIntroduce blocking groups (e.g., fluorine) at metabolically liable positions.
Off-Target Effects/Toxicity Interaction with unintended biological targets causing adverse effects. nih.govSystematically modify scaffold to enhance selectivity; screen against panels of common off-targets (e.g., kinases, GPCRs).
Insufficient Efficacy Potency in initial assays does not translate to animal models. youtube.comImprove ADMET properties to ensure adequate exposure at the target site; confirm mechanism of action.
Synthetic Tractability Difficulty in producing sufficient quantities for extensive testing. nih.govDevelop more efficient and scalable synthetic routes; explore biosynthetic pathways. numberanalytics.com

Q & A

Q. What are the common synthetic routes for 4-(3-Methoxybenzoyl)isoquinoline and its derivatives in medicinal chemistry research?

Methodological Answer: Synthesis often involves fragment-based strategies or catalytic reactions. For example, monosubstituted isoquinoline fragments can be synthesized and merged on the same ring to enhance bioactivity without requiring prior X-ray structural data (the "merging by design" approach) . Analogous compounds, such as 1,2-dihydro-1-oxoisoquinolines, are synthesized via reactions between phthalic anhydrides and methyl isocyanoacetate . Advanced routes like the Bischler-Napieralski reaction are also employed for specific derivatives, as seen in the synthesis of (±)-7-Benzyloxy-tetrahydroisoquinoline oxalate .

Q. Which spectroscopic and computational methods are employed to characterize the molecular structure of this compound derivatives?

Q. How can fragment-based drug design strategies be optimized for developing this compound analogs with enhanced bioactivity?

Methodological Answer: Fragment libraries targeting multiple positions on the isoquinoline ring (e.g., 1-, 3-, 4-positions) enable systematic screening. Merging fragments with complementary binding modes on the same scaffold increases potency. This approach avoids reliance on X-ray data and accelerates lead optimization, as demonstrated in anti-inflammatory drug development .

Q. What statistical approaches are recommended for analyzing contradictory biological activity data in structure-activity relationship (SAR) studies of isoquinoline derivatives?

Methodological Answer: ANOVA is widely used to assess significance in dose-response experiments, particularly for proliferation and apoptosis assays . Multivariate analysis can disentangle confounding variables, such as substituent electronic effects versus steric hindrance, to resolve discrepancies in IC₅₀ values.

Q. How do computational studies (DFT, ab initio) resolve discrepancies between experimental and theoretical data in isoquinoline derivative conformations?

Methodological Answer: Discrepancies often arise from solvent effects or crystal packing forces. Hybrid methods combining DFT with molecular dynamics simulations account for these factors. For example, DFT-calculated bond angles in zwitterionic spiroheterocyclic isoquinolines showed <2% deviation from X-ray data, validating theoretical models .

Q. What are the challenges in biosynthetic pathway elucidation for isoquinoline alkaloids, and how can genetic approaches address them?

Methodological Answer: Key challenges include identifying cytochrome P450 enzymes involved in hydroxylation and methylation steps. Genome sequencing and CRISPR-mediated gene knockout in model organisms (e.g., California poppy) have revealed P450 genes critical for morphine and codeine biosynthesis, providing a template for studying synthetic analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the cytotoxicity of isoquinoline derivatives across different cell lines?

Methodological Answer: Cross-validate results using orthogonal assays (e.g., MTT, ATP luminescence) and control for cell-specific factors like ABCB1 transporter expression, which modulates drug efflux. Isoquinoline derivatives with ABCB1-modulating activity may show variable cytotoxicity due to transporter heterogeneity .

Methodological Notes

  • Synthetic Optimization: Silver triflate catalysis improves yields in cyclization reactions for isoquinoline cores .
  • Safety Considerations: Avoid heating nitro-substituted derivatives (e.g., 4-((p-(dimethylamino)phenyl)azo) isoquinoline) to prevent NOx emission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxybenzoyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
4-(3-Methoxybenzoyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.